molecular formula C8H7NO2S B11787608 2-(Hydroxymethyl)benzo[d]thiazol-6-ol

2-(Hydroxymethyl)benzo[d]thiazol-6-ol

Katalognummer: B11787608
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: WRBCENRPKOGWJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)benzo[d]thiazol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylbenzo[d]thiazol-6-ol
  • 2-Aminobenzenethiol
  • 2-(Carboxymethyl)benzo[d]thiazol-6-ol

Uniqueness

2-(Hydroxymethyl)benzo[d]thiazol-6-ol is unique due to its hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound for the synthesis of derivatives with potential therapeutic applications .

Eigenschaften

Molekularformel

C8H7NO2S

Molekulargewicht

181.21 g/mol

IUPAC-Name

2-(hydroxymethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2

InChI-Schlüssel

WRBCENRPKOGWJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)SC(=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.